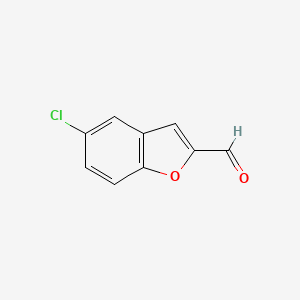

5-Chlorobenzofuran-2-carbaldehyde

Description

Significance of the Benzofuran (B130515) Core in Chemical Synthesis and Structure-Activity Studies

The benzofuran nucleus is a significant scaffold in the realm of medicinal chemistry and organic synthesis. researchgate.netrsc.orgnih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. rsc.org The inherent properties of the benzofuran core make it an attractive target for chemists looking to design new drugs and functional materials. sunderland.ac.uk

The versatility of the benzofuran ring system allows for the creation of a diverse library of compounds with varying pharmacological profiles. Researchers have found that benzofuran derivatives can act as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The ability to modify the benzofuran structure at various positions allows for fine-tuning of its biological effects, a key aspect of structure-activity relationship (SAR) studies. These studies help scientists understand how the specific placement of different chemical groups on the benzofuran core influences its interaction with biological targets.

Role of the Aldehyde Functionality in Diversifying Chemical Transformations

The aldehyde group (-CHO) is a highly reactive and versatile functional group in organic chemistry. wikipedia.org Its presence in a molecule like 5-Chlorobenzofuran-2-carbaldehyde opens up a plethora of possibilities for chemical reactions. Aldehydes can be easily oxidized to form carboxylic acids or reduced to form alcohols. They also readily undergo nucleophilic addition reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

This reactivity makes the aldehyde group a crucial handle for chemists to introduce new functionalities and build more complex molecular architectures. britannica.com For instance, aldehydes can react with amines to form imines (Schiff bases), with alcohols to form acetals, and can participate in a variety of condensation reactions. wikipedia.org These transformations are instrumental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. britannica.com The aldehyde functionality, therefore, serves as a gateway to chemical diversity, allowing for the creation of novel molecules with potentially useful properties. creative-proteomics.com

Overview of Research Trajectories for Chlorinated Benzofuran Systems

The introduction of a chlorine atom onto the benzofuran scaffold, as seen in this compound, significantly influences the molecule's properties and reactivity. Halogen atoms, like chlorine, are known to affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, chlorinated benzofurans have been a subject of interest in medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMDSEGLAHWJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539506 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-14-4 | |

| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Chlorobenzofuran 2 Carbaldehyde

Aldehyde Group Transformations

The aldehyde functional group in 5-Chlorobenzofuran-2-carbaldehyde is the focal point for derivatization, enabling its conversion into various other functional groups and molecular scaffolds.

The aldehyde group of this compound can undergo oxidation to form the corresponding carboxylic acid or its ester derivatives. Oxidative esterification is a process that directly converts an aldehyde to an ester. This transformation is particularly valuable in organic synthesis for producing polyester (B1180765) monomers and pharmaceutical intermediates. rsc.org

For instance, the aerobic oxidative esterification of similar aldehydes has been achieved using catalyst systems under atmospheric oxygen. rsc.org In a related context, the synthesis of 5-chloro-benzofuran-2-carboxylic acid ethyl ester from 5-chlorosalicylaldehyde (B124248) and ethyl bromoacetate (B1195939) has been documented. chemicalbook.com While this is not a direct oxidation of the aldehyde, it demonstrates the formation of an ester derivative of the chlorobenzofuran scaffold. The conversion of aldehydes to esters often involves an initial oxidation to a carboxylic acid, followed by esterification, or through a direct oxidative process in the presence of an alcohol.

Research into the oxidative esterification of other aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), has shown high yields of the corresponding dimethyl ester using catalysts like PdCoBi/C under atmospheric oxygen and in the presence of a base. rsc.orgrsc.org This suggests that similar conditions could be applicable to this compound for its conversion to the corresponding methyl ester.

Table 1: Examples of Oxidative Esterification Conditions

| Aldehyde | Catalyst/Reagents | Product | Reference |

| 5-Hydroxymethylfurfural | Homogeneous or Heterogeneous PdCoBi/C, O₂, Base | Dimethyl furan-2,5-dicarboxylate | rsc.org, rsc.org |

| 5-Chlorosalicylaldehyde | Ethyl bromoacetate, Caesium carbonate | 5-Chloro-benzofuran-2-carboxylic acid ethyl ester | chemicalbook.com |

The carbonyl carbon of the aldehyde group in this compound is electrophilic and is, therefore, susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of secondary alcohols. Hydride reagents, like sodium borohydride (B1222165) or lithium aluminum hydride, would reduce the aldehyde to the corresponding primary alcohol, 5-chloro-2-(hydroxymethyl)benzofuran.

Another important class of nucleophilic addition involves the use of amines. The initial addition of a primary amine to the aldehyde forms a carbinolamine intermediate. youtube.com This intermediate can then eliminate a molecule of water to form a Schiff base, a reaction that will be discussed in more detail in the condensation reactions section. youtube.comyoutube.com

Condensation reactions involving the aldehyde group are a cornerstone for building more complex molecular architectures from this compound. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.com The reaction of this compound with a primary amine would proceed via a nucleophilic addition to form a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the final Schiff base. youtube.comyoutube.com This reaction is often catalyzed by an acid or a base. youtube.com

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | (E)-N-((5-chlorobenzofuran-2-yl)methylene)alkanamine |

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, which lacks α-hydrogens, it would react with a ketone containing α-hydrogens in the presence of a base to form an α,β-unsaturated ketone, often referred to as a chalcone (B49325). numberanalytics.com

The reaction mechanism involves the deprotonation of the ketone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable α,β-unsaturated ketone product. numberanalytics.com This reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com

For example, Claisen-Schmidt condensations have been successfully carried out between benzaldehyde (B42025) and cyclohexanone (B45756) using various catalysts. mdpi.com Similarly, this reaction has been used to synthesize a variety of chalcone derivatives.

Table 3: Claisen-Schmidt Condensation Example

| Aldehyde | Ketone | Product Type | Reference |

| Benzaldehyde | Acetone | α,β-Unsaturated Ketone (Benzalacetone) | rsc.org |

| Benzaldehyde | Cyclohexanone | α,β-Unsaturated Ketone (2,6-dibenzylidenecyclohexanone) | mdpi.com |

Hydrazones are another class of compounds formed through the condensation of an aldehyde or ketone, this time with hydrazine (B178648) or its derivatives (such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). libretexts.org The reaction of this compound with hydrazine (H₂NNH₂) would yield the corresponding hydrazone. libretexts.orgdergipark.org.tr

The formation of a hydrazone is mechanistically similar to the formation of an imine. It begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. libretexts.org Hydrazones are stable compounds and are often crystalline solids with sharp melting points, which historically made them useful for the identification and characterization of aldehydes and ketones. They are also important intermediates in reactions like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. libretexts.org The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov

Multicomponent Reactions Featuring this compound (e.g., Ugi-Smiles Couplings)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are advantageous for creating complex molecules in a time- and resource-effective manner. nih.gov

One notable example of an MCR involving aldehydes is the Ugi-Smiles coupling. This reaction is an extension of the Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the Ugi-Smiles variation, the carboxylic acid is replaced by a phenol (B47542) derivative. beilstein-journals.org While specific examples detailing the use of this compound in Ugi-Smiles couplings are not extensively documented in the provided search results, the general applicability of heterocyclic aldehydes in such reactions suggests its potential as a suitable component. beilstein-journals.orgbeilstein-journals.org For instance, furan- and thiophene-based aldehydes have been successfully employed in Ugi-Smiles reactions to generate diverse molecular scaffolds. beilstein-journals.org The reaction proceeds through the formation of an α-amino amide intermediate, which can then undergo further transformations, such as intramolecular cyclizations, to produce complex polycyclic structures. beilstein-journals.org The use of this compound in these reactions would likely lead to the formation of novel, highly functionalized benzofuran-containing compounds with potential applications in medicinal chemistry and materials science.

Benzofuran (B130515) Ring Reactivity and Directed Functionalization

The benzofuran ring system, particularly when substituted, offers multiple sites for further chemical modification. The presence of the chlorine atom and the aldehyde group on this compound influences the reactivity of the aromatic core.

Electrophilic Aromatic Substitution on the Chlorinated Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. xmu.edu.cnnih.gov In benzofuran, electrophilic attack can occur at various positions on the benzene (B151609) or furan (B31954) portion of the molecule. stackexchange.com The regioselectivity of this reaction is governed by the electronic properties of the existing substituents. libretexts.org For benzofuran itself, electrophilic substitution often preferentially occurs at the C2 or C3 position of the furan ring. stackexchange.com The presence of a chlorine atom at the C5 position, an electron-withdrawing group, would generally deactivate the benzene ring towards electrophilic attack. The aldehyde group at the C2 position is also deactivating. Therefore, electrophilic substitution on this compound would likely be challenging and may require harsh reaction conditions. The directing effects of the chloro and formyl groups would need to be considered to predict the likely site of substitution.

Nucleophilic Substitution Reactions on the Chlorinated Benzofuran Core

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring with nucleophiles. This reaction is typically facilitated by the presence of electron-withdrawing groups on the ring. youtube.comnih.gov The chlorine atom at the C5 position of this compound, being on an electron-rich heterocyclic system, may not be readily susceptible to nucleophilic displacement under standard conditions. However, in highly activated systems, such as polyfluorinated aromatic compounds, nucleophilic substitution of a halogen is a common reaction. nih.govrsc.org For instance, in pentafluoropyridine, nucleophilic attack occurs selectively at specific positions depending on the reaction conditions and the nature of the nucleophile. rsc.org While direct nucleophilic substitution of the chlorine on the this compound core is not explicitly detailed, it might be achievable under specific, potentially harsh, conditions or through activation of the ring system.

Cross-Coupling Reactions at the Benzofuran Scaffold (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. youtube.comlibretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The chlorine atom on the this compound could potentially serve as the halide component in a Suzuki-Miyaura coupling reaction. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position of the benzofuran ring. nih.gov The success of such a reaction would depend on the choice of catalyst, ligands, base, and reaction conditions. nih.gov The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it a viable strategy for the late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners

| Organoboron Reagent | Potential Product |

| Phenylboronic acid | 5-Phenylbenzofuran-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)benzofuran-2-carbaldehyde |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)benzofuran-2-carbaldehyde |

| Methylboronic acid | 5-Methylbenzofuran-2-carbaldehyde |

Base-Promoted Substitution Reactions (e.g., Sulfenylation)

Base-promoted reactions can facilitate the introduction of functional groups onto the benzofuran core. A notable example is the sulfenylation of benzofuran derivatives. Research has shown that 3-sulfenylated benzo[b]furan derivatives can be synthesized through a base-promoted substitution reaction of 3-chlorobenzofuran-2-carbonyl compounds with aryl thiols. doi.org This reaction proceeds efficiently under mild conditions, often using an organic base like triethylamine (B128534) (TEA). doi.org While this specific example involves a chlorine at the C3 position, it highlights the potential for base-mediated functionalization of the benzofuran ring. It is conceivable that under specific conditions, a similar strategy could be developed for the functionalization of this compound, potentially at a different position on the ring, depending on the reaction mechanism.

Cascade and Tandem Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the need for isolating intermediates. wikipedia.orgslideshare.netbaranlab.org The aldehyde functionality of this compound makes it a prime candidate for initiating such reaction sequences.

For instance, an initial reaction at the aldehyde, such as a condensation or addition, could generate a reactive intermediate that subsequently undergoes an intramolecular cyclization or rearrangement involving another part of the molecule, including the benzofuran ring or the chloro-substituent. While specific cascade reactions starting from this compound are not detailed in the provided search results, the principle is well-established in organic synthesis. researchgate.netresearchgate.net For example, multicomponent reactions can be part of a tandem sequence, where the product of the initial MCR undergoes a subsequent intramolecular reaction. beilstein-journals.org The combination of the reactive aldehyde and the functionalizable chlorinated benzofuran ring in this compound provides a rich platform for the design of novel cascade reactions to build molecular complexity efficiently.

Advanced Spectroscopic Characterization Methodologies for 5 Chlorobenzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of organic compounds, including 5-Chlorobenzofuran-2-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the chlorine atom, the furan (B31954) ring, and the aldehyde group. pdx.edu Aromatic protons typically resonate in the downfield region of the spectrum. acs.org For instance, in related benzofuran (B130515) structures, aromatic protons are observed between 6.64 and 8.39 ppm. acs.org The aldehyde proton is characteristically found at a very high chemical shift, often above 9.0 ppm. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides crucial information about the substitution pattern on the benzofuran ring. rsc.org

Table 1: Representative ¹H NMR Data for Benzofuran Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 6-methoxy-2-(m-tolyl)benzofuran-3-carbaldehyde | CDCl₃ | Aldehyde H | 10.23 | s | - | rsc.org |

| Aromatic H | 8.05 | d | 8.6 | rsc.org | ||

| Aromatic H | 7.58 - 7.52 | m | - | rsc.org | ||

| Aromatic H | 7.36 | t | 7.6 | rsc.org | ||

| Aromatic H | 7.29 | d | 7.6 | rsc.org | ||

| Aromatic H | 7.00 | d | 2.2 | rsc.org | ||

| Aromatic H | 6.92 | dd | 8.6, 2.2 | rsc.org | ||

| 2-(2-chlorophenyl)-6-methoxybenzofuran-3-carbaldehyde | CDCl₃ | Aldehyde H | 9.92 | s | - | rsc.org |

| Aromatic H | 8.06 | d | 8.6 | rsc.org | ||

| Aromatic H | 7.55 - 7.50 | m | - | rsc.org | ||

| Aromatic H | 7.44 | td | 7.7, 1.8 | rsc.org | ||

| Aromatic H | 7.37 | td | 7.5, 1.4 | rsc.org | ||

| Aromatic H | 7.02 | d | 2.3 | rsc.org | ||

| Aromatic H | 6.96 | dd | 8.6, 2.3 | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. mnstate.edu Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their electronic environment. libretexts.org In this compound, the carbonyl carbon of the aldehyde group is expected to appear at a significantly downfield chemical shift, typically in the range of 185-210 ppm. pdx.edumnstate.edu Carbons of the aromatic and furan rings resonate in the 100-160 ppm region. mnstate.edu The carbon atom bonded to the chlorine will experience a downfield shift due to the electronegativity of the halogen. The number of signals in the spectrum can also confirm the symmetry of the molecule. mnstate.edu

Table 2: Representative ¹³C NMR Data for Benzofuran Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 6-methoxy-2-(m-tolyl)benzofuran-3-carbaldehyde | CDCl₃ | C=O | 186.9 | rsc.org |

| Aromatic/Furan C | 165.0, 159.1, 155.1, 139.0, 131.7, 129.4, 129.0, 128.7, 126.1, 122.9, 118.6, 117.5, 113.4, 95.8 | rsc.org | ||

| 2-(2-chlorophenyl)-6-methoxybenzofuran-3-carbaldehyde | CDCl₃ | C=O | 186.5 | rsc.org |

| Aromatic/Furan C | 162.1, 159.3, 155.8, 134.3, 132.8, 132.0, 130.7, 127.7, 127.0, 122.9, 119.3, 117.6, 113.8, 95.8 | rsc.org | ||

| Benzofuran | CDCl₃ | Aromatic/Furan C | 154.9, 145.4, 127.7, 124.3, 122.8, 121.3, 111.6, 106.7 | chemicalbook.comspectrabase.com |

Deuterium (²H) NMR Spectroscopy in Isotope Labeling and Mechanistic Studies

Deuterium (²H) NMR spectroscopy is a specialized technique that can be employed in mechanistic studies and to probe specific sites within a molecule. nih.gov While not a routine characterization method, the synthesis of deuterated analogs of this compound would allow for the use of ²H NMR. nih.gov This can be particularly useful for tracing the fate of specific hydrogen atoms in a chemical reaction or for studying dynamic processes. nih.gov The synthesis of deuterated benzofurans has been reported, highlighting the feasibility of such studies. nih.gov

Analysis of Isotope Shifts and Spin-Spin Coupling Constants in NMR

Isotope shifts in NMR spectra, though small, can provide subtle but valuable structural information. huji.ac.ilresearchgate.net The substitution of an atom with a heavier isotope, such as ¹²C with ¹³C or ¹H with ²H, can cause a small change in the chemical shift of a neighboring nucleus. huji.ac.il These shifts are related to changes in vibrational energy levels and bond lengths. researchgate.netnih.gov Analysis of these isotope shifts can aid in the assignment of complex spectra and provide insights into bonding and molecular geometry. huji.ac.ilresearchgate.net

Spin-spin coupling constants (J-couplings) are a measure of the interaction between nuclear spins and are transmitted through the bonding electrons. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the intervening bonds. In the context of this compound, the coupling constants between the aromatic protons can definitively establish their relative positions on the benzene (B151609) ring, confirming the "5-chloro" substitution pattern. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational energy levels of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. nih.gov For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong absorption band for the aldehyde carbonyl group, typically appearing in the region of 1680-1715 cm⁻¹. In related benzofuran derivatives, this band has been observed between 1633-1645 cm⁻¹. acs.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and furan rings. acs.org

C-O Stretch: The stretching vibration of the furan ring's ether linkage would be expected in the 1000-1300 cm⁻¹ range. acs.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two weak bands around 2820 and 2720 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for Benzofuran Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 2904 - 3089 | acs.org |

| Carbonyl (C=O) Stretch | 1633 - 1645 | acs.org |

| Aromatic C=C Stretch | 1552 - 1597 | acs.org |

| C-S Stretch (in dithiocarbamate (B8719985) derivatives) | 1267 - 1292 | acs.org |

| C-O Stretch | 1215 - 1232 | acs.org |

Raman Spectroscopy for Molecular Vibrations

The analysis of related compounds demonstrates the utility of this technique. For instance, in similar aromatic structures, specific Raman bands can be assigned to the vibrations of the benzene and furan rings, the carbon-chlorine bond, and the aldehyde group. The strong spectral signatures of conjugated systems, like the one present in benzofurans, make Raman spectroscopy particularly sensitive for their detection and structural analysis. nih.gov

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Aldehyde) | 1670-1700 | Strong intensity band characteristic of the carbonyl group. |

| C=C Stretch (Aromatic) | 1550-1620 | Multiple bands from the benzene and furan rings. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the hydrogens on the aromatic rings. |

| C-Cl Stretch | 600-800 | Characteristic stretching vibration of the carbon-chlorine bond. |

Advanced Vibrational Analysis and Potential Energy Distribution (PED)

To achieve a more precise assignment of the observed vibrational bands from Raman and Infrared (IR) spectroscopy, an advanced vibrational analysis is often performed. This involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's vibrational frequencies. researchgate.netasianpubs.org

A key component of this analysis is the Potential Energy Distribution (PED). PED calculations quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. asianpubs.org This allows for an unambiguous assignment of complex vibrational spectra where multiple modes may be coupled. For example, in a study of the related molecule 5-chloro-2-nitroanisole, a normal coordinate analysis based on scaled quantum mechanical force fields was used to interpret the vibrational spectra. researchgate.net This approach helps to resolve ambiguities and provides a deeper understanding of the molecule's dynamic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (molecular weight approximately 180.59 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. nih.gov The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the behavior of similar compounds. Studies on 2-aroylbenzofuran derivatives show that common fragmentation pathways include the loss of small, stable molecules. nih.gov For this compound, likely fragmentation steps would include:

Loss of a hydrogen radical (-H•): Leading to a stable [M-1]⁺ ion.

Loss of carbon monoxide (-CO): A common fragmentation for aldehydes, resulting in an [M-29]⁺ ion.

Loss of a chlorine radical (-Cl•): A diagnostic fragmentation for halogenated compounds. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 180/182 | [C₉H₅ClO₂]⁺ | Molecular ion peak showing the chlorine isotope pattern. |

| 179/181 | [C₉H₄ClO₂]⁺ | Loss of a hydrogen radical. |

| 152/154 | [C₈H₅ClO]⁺ | Loss of carbon monoxide (CO) from the molecular ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron systems present. Molecules containing chromophores, such as the benzofuran ring system and the carbonyl group in this compound, exhibit characteristic UV-Vis absorption bands.

The electronic spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzofuran system.

n→π transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions for aldehydes and ketones typically occur at longer wavelengths (around 280-290 nm).

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the wavelengths and oscillator strengths of these electronic transitions, which can then be compared with experimental data. researchgate.net

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Characterization

The most robust characterization of this compound is achieved through the integration of experimental spectroscopic data with theoretical calculations. researchgate.net This synergistic approach allows for a more accurate and detailed interpretation of the experimental results.

The process typically involves:

Geometry Optimization: A theoretical model of the molecule's ground state geometry is calculated using methods like DFT.

Frequency Calculations: Based on the optimized geometry, vibrational frequencies (for IR and Raman) are calculated. These theoretical frequencies are often scaled to better match the experimental values. researchgate.netasianpubs.org

Electronic Transition Calculations: TD-DFT is used to calculate the electronic absorption spectrum (UV-Vis), including absorption wavelengths and oscillator strengths. researchgate.net

Comparison and Assignment: The calculated spectra are compared with the experimental Raman, MS, and UV-Vis data. This comparison validates the molecular structure and allows for a confident assignment of the observed spectral features. researchgate.net

This integrated approach provides a powerful framework for confirming the identity and elucidating the detailed structural and electronic properties of this compound and its derivatives.

Theoretical and Computational Studies on 5 Chlorobenzofuran 2 Carbaldehyde and Its Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the structural and electronic properties of molecules like 5-Chlorobenzofuran-2-carbaldehyde and its analogues. dntb.gov.uanih.govphyschemres.org These computational methods allow for the prediction of various molecular characteristics, offering insights that complement experimental findings.

DFT calculations are a versatile tool for studying a wide range of molecular properties. For instance, they have been used to investigate the electronic properties of benzoxazole (B165842) derivatives and substituted carboranes. dntb.gov.uaphyschemres.org These studies often involve calculating properties such as frontier molecular orbitals, molecular electrostatic potential, and charge distributions to understand the reactivity and potential applications of these molecules. dntb.gov.ua

Ground State Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For complex molecules, which may have multiple stable or metastable conformations, a conformational analysis is crucial. This involves exploring the different possible spatial arrangements of the atoms to identify the most energetically favorable conformers.

In a study on new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, which shares a chlorinated phenyl ring structure with this compound, conformational analysis was performed using the semi-empirical AM1 program to determine the most stable conformer. researchgate.net This highlights the importance of understanding the preferred three-dimensional structure, which can significantly influence the molecule's physical and biological properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Several computational techniques are employed to analyze the distribution of electrons within a molecule, providing insights into its reactivity, polarity, and intermolecular interactions.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule. wikipedia.org It partitions the total electron population among the constituent atoms based on the coefficients of the basis functions in the molecular orbitals. wikipedia.org This analysis can provide a qualitative understanding of the charge distribution and identify regions of a molecule that are electron-rich or electron-deficient. researchgate.net However, it is known to be sensitive to the choice of basis set, which can limit the quantitative accuracy of the results. wikipedia.orgq-chem.com

Table 1: Illustrative Mulliken Charges for a Hypothetical Molecule

| Atom | Mulliken Charge (a.u.) |

| C1 | -0.25 |

| O2 | -0.45 |

| C3 | 0.15 |

| Cl4 | -0.10 |

This table is for illustrative purposes and does not represent actual data for this compound.

Natural Population Analysis (NPA) is an alternative method for calculating atomic charges and orbital populations. wisc.edu NPA is generally considered to be more robust and less basis set-dependent than Mulliken analysis. wisc.edu It is based on the concept of Natural Atomic Orbitals (NAOs), which provide a more physically realistic description of the electron distribution around an atom in a molecule. wisc.edu

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding interactions and charge transfer within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into a set of localized "natural bond orbitals" that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. wisc.edumaterialsciencejournal.org NBO analysis provides a quantitative description of donor-acceptor interactions, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. materialsciencejournal.orgnih.gov The strength of these interactions is often evaluated using second-order perturbation theory. nih.gov

Table 2: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | 2.5 |

| π(C=C) | π(C=O) | 15.0 |

This table is for illustrative purposes and does not represent actual data for this compound. E(2) represents the stabilization energy of the interaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. researchgate.net The HOMO-LUMO gap can be tuned by introducing different functional groups to a molecule, which can alter its electronic properties. nih.govrsc.org

Table 3: Illustrative HOMO, LUMO, and Energy Gap Values

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzofuran (B130515) | -6.5 | -1.2 | 5.3 |

| 5-Chlorobenzofuran | -6.7 | -1.5 | 5.2 |

| This compound | -7.0 | -2.0 | 5.0 |

This table is for illustrative purposes and does not represent actual data.

Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity.

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO). A large HOMO-LUMO gap corresponds to high hardness and low reactivity, indicating high kinetic stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

For benzofuran derivatives, these descriptors are sensitive to substituent effects. nih.gov The electron-withdrawing nature of the chlorine atom at the 5-position and the carbaldehyde group at the 2-position would lower the HOMO and LUMO energy levels, increase the chemical hardness, and enhance the electrophilicity of this compound compared to the unsubstituted benzofuran.

Table 2: Representative Global Reactivity Descriptors for a Benzofuran Analogue Data based on a representative study of a substituted benzofuran derivative, as specific values for this compound are not available. Values are for illustrative purposes.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 | Energy of the outermost electron |

| LUMO Energy (ELUMO) | - | -2.0 | Energy of the lowest empty orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates high kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 | Tendency to donate/accept electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 | Strong electrophilic character |

While global descriptors describe the molecule as a whole, local descriptors like Fukui functions predict which specific atoms within the molecule are most reactive. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r) : For nucleophilic attack (electron acceptance), calculated from the LUMO density.

f-(r) : For electrophilic attack (electron donation), calculated from the HOMO density.

f0(r) : For radical attack.

For this compound, Fukui function analysis would pinpoint the aldehyde carbon as the most probable site for nucleophilic attack (highest f+ value). The sites for electrophilic attack (highest f- values) would likely be distributed across the benzofuran ring system, with specific carbons showing higher reactivity based on the combined electronic effects of the substituents. This tool is essential for predicting regioselectivity in chemical reactions. youtube.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. Molecules with significant NLO properties typically possess a large dipole moment and hyperpolarizability, often arising from an intramolecular charge transfer (ICT) system composed of electron-donating and electron-accepting groups connected by a π-conjugated bridge.

The this compound molecule has features that suggest potential NLO activity. The benzofuran ring can act as a π-bridge and part of the donor system, while the aldehyde group at the 2-position serves as an electron acceptor. The chlorine atom at the 5-position acts as a weak electron-withdrawing group, which modulates the electronic properties. Computational studies on similar benzofuran derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance NLO responses. scispace.comresearchgate.net DFT calculations can predict the key NLO parameters:

Dipole Moment (μ)

Linear Polarizability (α)

First Hyperpolarizability (β) : The primary determinant of second-order NLO activity.

Theoretical calculations on analogous systems indicate that the first hyperpolarizability (β) of such push-pull systems can be substantial. nih.gov A computational analysis of this compound would involve calculating these properties to assess its potential as an NLO material.

Table 3: Predicted Non-Linear Optical (NLO) Properties This is a theoretical projection. Specific calculated values for this compound are not available in the cited literature.

| Property | Symbol | Predicted Significance | Implication for NLO |

|---|---|---|---|

| Dipole Moment | μ | Moderate | Contributes to molecular alignment |

| Linear Polarizability | α | Moderate to High | Indicates ease of electron cloud distortion |

| First Hyperpolarizability | β | Potentially significant | Suggests possible second-order NLO activity |

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its conversion into more complex derivatives (e.g., carboxamides or ketoximes), DFT calculations can map the entire reaction pathway. mdpi.comresearchgate.net

This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies (Ea): Determining the energy barrier for the reaction, which governs the reaction rate.

Analyzing Reaction Intermediates: Characterizing the stability of any transient species formed during the reaction.

Intrinsic Reaction Coordinate (IRC) calculations: Confirming that a located transition state correctly connects the reactants and products.

For example, in the synthesis of 5-chlorobenzofuran-2-carboxamide (B3262294) from the aldehyde, computational modeling could clarify the step-by-step mechanism of the amidation process. doi.org It could also be used to understand the regioselectivity of C-H activation reactions on the benzofuran ring, explaining why functionalization occurs at a specific position. mdpi.com These mechanistic insights are vital for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Reaction Pathways and Transition States

Computational methods are pivotal in mapping the detailed pathways of chemical reactions involving benzofuran derivatives. Theoretical studies can model the entire reaction coordinate, identifying key intermediates and, crucially, the high-energy transition states that govern the reaction rate. For instance, in the synthesis of benzofurans via cascade reactions, computational analysis can distinguish between possible mechanistic routes.

Research on cascade reactions, such as the Banert cascade for triazole formation, has utilized DFT calculations at the B3LYP/6-31G(d,p) level to investigate the reaction's interior. nih.gov Such studies can determine whether a reaction proceeds via an SN2 or SN2' mechanism by comparing the energy profiles of both pathways. nih.gov Similarly, in the palladium-catalyzed synthesis of benzofuran derivatives, computational modeling helps to elucidate the sequence of events, including intramolecular carbopalladation and subsequent cross-coupling steps, by characterizing the structure and stability of proposed intermediates like vinyl-Pd(II) complexes. acs.org This level of detail is critical for optimizing reaction conditions and designing more efficient synthetic strategies.

Calculation of Free Energies of Reaction and Activation

A significant application of computational chemistry is the quantitative prediction of thermodynamic and kinetic parameters. By calculating the electronic structure of reactants, intermediates, products, and transition states, it is possible to determine the free energies of reaction (ΔG) and activation (ΔG‡). These values provide a theoretical basis for a reaction's feasibility and rate.

| Parameter | Description | Calculated Value (kcal/mol) | Computational Method |

|---|---|---|---|

| ΔE | Electronic Energy of Reaction | -15.5 | B3LYP/6-311+G(d,p) |

| ΔG | Free Energy of Reaction | -14.8 | B3LYP/6-311+G(d,p) |

| ΔE‡ | Electronic Activation Energy | +25.2 | B3LYP/6-311+G(d,p) |

| ΔG‡ | Free Energy of Activation | +26.5 | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative, based on typical values found in computational studies of heterocyclic reactions, and does not represent a specific experimental result for this compound.

Simulation of Domino and Cascade Reaction Mechanisms

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for building complex molecules like polycyclic benzofurans. researchgate.netacs.org Simulating these intricate sequences is a key strength of computational chemistry. Theoretical investigations can trace the entire cascade, from the initial trigger to the final product, providing a step-by-step mechanistic picture.

For example, the synthesis of tetracyclic dibenzofuran (B1670420) derivatives has been achieved through a two-stage domino strategy involving palladium-catalyzed carbopalladation followed by an iron-catalyzed cycloisomerization/aromatization. acs.org Computational studies can support the proposed mechanism by modeling each distinct phase, such as the initial 5-exo-dig cyclization onto an alkyne to form a 3-methylene-2,3-dihydrobenzofuran (B12527950) derivative, and the subsequent aromatization sequence. acs.org These simulations help confirm the role of catalysts and intermediates and can explain observed regioselectivity and stereoselectivity. acs.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

Beyond reactivity, computational methods are extensively used to predict spectroscopic properties, which is vital for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR chemical shifts. rsc.orgresearchgate.net

The GIAO method, typically paired with a DFT functional such as B3LYP or WP04 and a suitable basis set (e.g., 6-31G** or cc-pVDZ), calculates the isotropic magnetic shielding constants (σ) for each nucleus in a molecule. researchgate.netscispace.com To obtain the final chemical shift (δ), the calculated shielding of a reference compound, most commonly Tetramethylsilane (TMS), is subtracted from the shielding of the nucleus of interest (δ = σref - σiso). youtube.com This procedure has been shown to yield excellent correlations with experimental data for both ¹H and ¹³C NMR spectra, with average deviations often around 0.12 ppm for protons. researchgate.netscispace.com These calculations are powerful aids in assigning complex spectra, distinguishing between isomers, and confirming the structures of newly synthesized benzofuran analogues. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 155.1 | 154.5 | -0.6 |

| C-3 | 112.5 | 111.9 | -0.6 |

| C-3a | 128.9 | 129.4 | +0.5 |

| C-4 | 124.3 | 123.8 | -0.5 |

| C-5 | 123.1 | 123.5 | +0.4 |

| C-6 | 121.7 | 121.1 | -0.6 |

| C-7 | 111.8 | 112.2 | +0.4 |

| C-7a | 154.6 | 154.0 | -0.6 |

Note: The data presented is illustrative of the accuracy of GIAO/DFT calculations and is not from a direct study of this compound.

Structure Activity Relationship Sar Methodologies and Design Principles for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchem-soc.sischolars.direct This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. scholars.direct

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the appropriate selection and accurate calculation of molecular descriptors. researchgate.net These descriptors are numerical values that characterize various aspects of a molecule's structure and properties. nih.gov They can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule and include parameters like atom counts, ring counts, and molecular connectivity indices. hufocw.org

Geometrical descriptors: These are derived from the 3D structure of the molecule and encompass properties such as molecular surface area, volume, and shape indices. hufocw.org

Electronic descriptors: These quantify the electronic properties of a molecule, including partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scholars.directhufocw.org

Physicochemical descriptors: These represent the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability. chem-soc.sidergipark.org.trnih.gov

For benzofuran (B130515) derivatives, a combination of these descriptors is often employed to capture the diverse structural features that influence their biological activity. For instance, in a QSAR study on the antioxidant activity of benzofuran derivatives, descriptors such as molar weight, surface area, octanol-water partition coefficient (logP), hydration energy, HOMO energy, and LUMO energy were utilized. researchgate.net The selection of descriptors is a critical step and is often guided by the specific biological activity being studied and the structural diversity of the compound series. nih.gov

Statistical Validation of QSAR Models (e.g., R², R²adj, R²cv)

Once the molecular descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). analis.com.my The reliability and predictive power of the resulting QSAR model must be rigorously validated using various statistical parameters:

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit of the model to the data. biolscigroup.us

Adjusted R² (R²adj): This is a modification of R² that accounts for the number of descriptors in the model. It is a more conservative measure of the model's goodness of fit.

Cross-validated R² (R²cv or Q²): This is a crucial parameter for assessing the predictive ability of the model. It is typically determined using the leave-one-out (LOO) or leave-N-out (LNO) cross-validation method. scielo.br A high Q² value (generally > 0.5) indicates a robust and predictive model. scielo.br A large difference between R² and Q² (e.g., > 0.3) can be an indicator of overfitting. scielo.br

Other statistical metrics such as the standard error of estimate (SEE), Fischer's F-statistic, and the root mean square error of prediction (RMSEP) are also used to evaluate the quality of the QSAR model. analis.com.my

Methodologies for Correlating Physicochemical Parameters with Activity Trends

The ultimate goal of a QSAR study is to understand how the physicochemical properties of molecules influence their biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, one can deduce the key structural features that are either beneficial or detrimental to the desired activity.

For example, a positive coefficient for a lipophilicity descriptor like logP would suggest that increasing the lipophilicity of the benzofuran derivative could lead to enhanced activity, and vice versa. chem-soc.sinih.gov Similarly, the coefficients of electronic descriptors can provide insights into the importance of electron-donating or electron-withdrawing groups at specific positions on the benzofuran ring. nih.gov For instance, some studies on benzofuran derivatives have shown that electron-withdrawing groups can increase potency. nih.gov

By systematically varying substituents on the benzofuran scaffold and observing the corresponding changes in activity, a clear correlation between physicochemical parameters and biological response can be established. This information is invaluable for guiding the design of new derivatives with improved therapeutic profiles.

Ligand-Based and Structure-Based Design Principles

In addition to QSAR, ligand-based and structure-based design strategies are pivotal in the development of benzofuran derivatives. These approaches leverage our understanding of the ligand's properties and the three-dimensional structure of its biological target. e-bookshelf.de

Impact of Substituent Effects on Benzofuran Core Interactions

The nature and position of substituents on the benzofuran core play a critical role in modulating its interactions with biological targets. acs.orgmdpi.com

Positional Effects of Substituents on Structural Context

Structure-activity relationship studies have revealed that the placement of substituents at various positions of the benzofuran ring system can have a profound impact on biological activity. For example, in some series of benzofuran derivatives, substitutions at the C-2 and C-5 positions have been shown to be crucial for antibacterial activity. nih.gov Specifically, the introduction of a halogen, such as the chloro group in 5-Chlorobenzofuran-2-carbaldehyde, at the C-5 position is a common strategy in the design of bioactive compounds. nih.govnih.gov This is often due to the favorable hydrophobic and electronic properties conferred by the halogen atom. nih.gov

Furthermore, the electronic nature of the substituent is a key determinant of its effect. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the benzofuran ring system, which in turn can affect its binding affinity to a target protein. nih.gov Conversely, electron-donating groups can have the opposite effect. The interplay between the position and the electronic properties of substituents is a fundamental principle in the rational design of benzofuran-based therapeutic agents. nih.govacs.org

Role of Halogenation in Modulating Molecular Interactions

The introduction of halogen atoms, such as chlorine, into the benzofuran ring can significantly enhance the biological activities of these compounds. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov For instance, the presence of a chlorine atom on the benzofuran scaffold has been associated with increased anticancer activity. nih.govmdpi.com While the specific halogen (Cl, Br, F) may not drastically alter the cytotoxic activity, its position on the benzofuran ring is of great importance. mdpi.com Studies on various halogenated benzofuran derivatives have consistently shown a significant increase in anticancer activities. nih.gov The bromination of benzofuran and its derivatives, as well as the chlorination of related structures, have been observed to proceed through the formation of an adduct, which then decomposes to yield the halogenated product. rsc.org

Influence of Functional Group Modifications on Ligand Properties

Modifications of functional groups on the benzofuran scaffold are a key strategy in medicinal chemistry to optimize ligand properties. For example, earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as with an ester or a heterocyclic ring, were critical for cytotoxic activity. mdpi.com The aldehyde group at the C-2 position in this compound is a reactive site that can be modified to create a variety of derivatives with potentially enhanced therapeutic properties. For instance, the conversion of the aldehyde to an oxime and subsequent etherification has been explored to generate compounds with antifungal activity. researchgate.net Similarly, the synthesis of chalcone (B49325) derivatives from benzofuran-2-carbaldehydes has yielded compounds with potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

The following table summarizes the effects of different functional group modifications on the biological activity of benzofuran derivatives.

| Compound Class | Modification | Resulting Activity | Reference |

| Benzofuran-2-carboxamides | N-phenethyl carboxamide | Enhanced antiproliferative activity | mdpi.com |

| Benzofuran-chalcones | Aldol (B89426) reaction with aldehydes | Potent VEGFR-2 inhibitors | nih.gov |

| Benzofuran-triazoles/-tetrazoles | Substitution on phenyl ring | Improved aromatase inhibition | nih.gov |

| Aryl (5-chloro-benzofuran-2-yl) ketoximes | Conversion of aldehyde to oxime ethers | Antifungal activity | researchgate.net |

Molecular Docking Methodologies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. nih.gov This method is instrumental in understanding the binding modes of benzofuran derivatives and guiding the design of more potent inhibitors. acs.orgacs.orgnih.gov

Active Site Definition and Grid Generation Protocols

The first step in molecular docking is the definition of the active site of the target protein. wikipedia.org The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. wikipedia.org It is typically a pocket or groove on the enzyme's surface. wikipedia.org For docking studies of benzofuran derivatives, the active site is often defined based on the co-crystallized ligand in the protein structure or by identifying conserved residues known to be crucial for catalysis. taylorandfrancis.comnih.gov A grid box is then generated around this active site to define the search space for the ligand docking. nih.gov The size of the grid is set to be large enough to encompass the entire binding pocket. nih.gov

Assessment of Binding Models and Scoring Functions

After docking, the different binding poses of the ligand are evaluated using scoring functions. These functions estimate the binding affinity between the ligand and the protein. nih.gov The pose with the most favorable score is considered the most likely binding mode. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are then analyzed to understand the basis of the binding affinity. researchgate.net For example, docking studies of benzofuran derivatives have revealed key interactions with amino acid residues in the active sites of various enzymes, providing insights into their inhibitory mechanisms. acs.orgacs.orgnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophore features) required for biological activity. researchgate.net This model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential lead compounds. nih.govnih.govnih.gov

Ligand-based pharmacophore models are developed using a set of known active compounds. nih.gov The models generated for benzofuran derivatives often include features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, reflecting the key interaction points with their biological targets. researchgate.netnih.gov Structure-based pharmacophore models can also be generated from the 3D structure of the ligand-receptor complex.

Virtual screening campaigns using pharmacophore models have successfully identified novel benzofuran derivatives with desired biological activities. nih.govnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

Rational Design of Novel Benzofuran Analogues with Defined Structural Motifs

The insights gained from SAR studies, molecular docking, and pharmacophore modeling are integrated into the rational design of novel benzofuran analogues with improved potency and selectivity. nih.govnih.govmdpi.com By understanding the key structural motifs required for activity, medicinal chemists can design and synthesize new compounds with specific modifications aimed at enhancing their therapeutic profiles. nih.govnih.govmdpi.com

For instance, the rational design of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties has emerged as a promising strategy. nih.gov This approach has led to the development of novel benzofuran derivatives with potent anticancer and anti-inflammatory activities. nih.gov The synthesis of these rationally designed compounds often involves multi-step reaction sequences to introduce the desired structural modifications. nih.govacs.org

Advanced Applications and Future Directions in Chemical Research with 5 Chlorobenzofuran 2 Carbaldehyde

Utilization of Benzofuran (B130515) Scaffolds in Functional Materials (e.g., OLEDs, FETs)

The unique electronic and photophysical properties of the benzofuran ring system make it a privileged scaffold for the design of organic functional materials. scispace.com Derivatives of benzofuran are increasingly being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The inherent planarity and aromaticity of the benzofuran core facilitate π-electron delocalization, which is a critical characteristic for charge transport and luminescence in these devices.

Fluorinated benzofuran derivatives, for instance, have found applications as soluble semiconductors and blue-light-emitting materials, which are key components in high-performance OLED displays. mdpi.com The introduction of substituents, such as the chloro group in 5-chlorobenzofuran-2-carbaldehyde, can modulate the electronic properties of the scaffold, tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is essential for optimizing charge injection, transport, and recombination efficiency in electronic devices. Research in this area focuses on synthesizing novel benzofuran derivatives and characterizing their performance in prototype devices.

Table 1: Applications of Benzofuran Derivatives in Functional Materials

| Benzofuran Derivative Type | Application Area | Key Property |

|---|---|---|

| Fluorinated Benzofurans | Soluble Semiconductors, Blue-Light-Emitting Materials | Enhanced electron mobility, specific emission spectra. mdpi.com |

| General Benzofuran Scaffolds | Organic Electronics, Functional Polymers | π-electron delocalization, structural rigidity. scispace.com |

Interdisciplinary Research Integrating Synthetic Chemistry and Computational Modeling

The synergy between synthetic chemistry and computational modeling has become a powerful engine for innovation in drug discovery and materials science. nih.gov For benzofuran-based compounds, this interdisciplinary approach accelerates the design-make-test-analyze cycle. Computational methods, particularly molecular docking and density functional theory (DFT), are employed to predict the biological activity or material properties of novel benzofuran derivatives before they are synthesized in the lab. nih.govnih.gov

A prominent example is the design of new benzofuran hybrids as potential anticancer agents. nih.gov In such studies, researchers use molecular operating environment software to computationally estimate the binding affinity of designed compounds to specific biological targets, such as kinases like PI3K and VEGFR-2. nih.govnih.gov This allows for the pre-selection of candidates with the highest predicted potency. The chlorine atom on a compound like this compound can be computationally modeled to form specific interactions, such as hydrogen bonds, with key residues in a target protein, thereby enhancing binding affinity. nih.gov These computational insights guide synthetic chemists to focus their efforts on the most promising molecular architectures, saving time and resources.

Table 2: Integrated Workflow in Benzofuran Research

| Stage | Description | Techniques/Tools |

|---|---|---|

| 1. Design | In-silico design of novel benzofuran derivatives and prediction of their properties. | Molecular Docking, DFT Calculations, Molecular Operating Environment (MOE) software. nih.govnih.gov |

| 2. Synthesis | Chemical synthesis of the most promising candidates identified in the design phase. | Multi-step organic synthesis, purification (e.g., chromatography). nih.gov |

| 3. Characterization | Structural confirmation of the synthesized compounds. | NMR, IR, Elemental Analysis. nih.govnih.gov |

| 4. Evaluation | In-vitro testing of the compounds for their intended application (e.g., anticancer activity). | IC50 determination against cell lines. nih.govnih.gov |

Development of Sustainable and Efficient Synthetic Routes for Benzofuran-Based Compounds

The increasing emphasis on green chemistry is driving the development of more sustainable and efficient methods for synthesizing heterocyclic compounds like benzofurans. nih.govrsc.org Traditional synthetic routes often require harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Modern research focuses on catalytic strategies that minimize waste and energy consumption.

Several innovative approaches have been reported for the synthesis of the benzofuran core. nih.gov These include:

Copper-Catalyzed Reactions: One-pot syntheses using copper iodide as a catalyst in eco-friendly deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol have been developed. nih.govacs.org These methods offer a green alternative to traditional solvents.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing benzofuran rings through reactions like Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org

Visible-Light-Mediated Catalysis: Harnessing visible light as a renewable energy source to promote organic reactions represents a significant advancement in sustainable synthesis. nih.gov

Base-Catalyzed Reactions: The use of basic catalysts like triethylamine (B128534) in classic reactions such as the Rap–Stoermer reaction provides an efficient pathway to certain benzofuran derivatives. nih.gov

These modern synthetic strategies are applicable to the production of this compound and its downstream products, aiming for higher yields, milder reaction conditions, and a reduced environmental footprint, aligning with the principles of sustainable chemical manufacturing. rsc.org

Table 3: Comparison of Synthetic Routes for Benzofuran Derivatives

| Synthetic Strategy | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|

| Copper-Catalyzed One-Pot Synthesis | Copper Iodide / Deep Eutectic Solvent | Environmentally benign, green solvent system. | nih.govacs.org |

| Palladium/Copper Co-catalyzed | (PPh3)PdCl2 / Copper Iodide | High yields (70-91%), good for electron-donating groups. | nih.govacs.org |

| Visible-Light-Mediated Catalysis | Photochemical | Utilizes renewable energy, novel reaction pathways. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Chlorobenzofuran-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of benzofuran scaffolds. For example:

-

Vilsmeier-Haack Reaction : Chlorination and formylation of benzofuran derivatives using POCl₃ and DMF .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce substituents at specific positions, followed by oxidation to the aldehyde .

-

Safety Note : Use anhydrous conditions and inert atmospheres to avoid side reactions (e.g., hydrolysis of intermediates) .

- Data Table :

| Method | Yield (%) | Key Reagents | Reference ID |

|---|---|---|---|

| Vilsmeier-Haack | 60–75 | POCl₃, DMF | |

| Suzuki Coupling + Oxidation | 40–55 | Pd(PPh₃)₄, K₂CO₃ |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.0–8.0 ppm), and coupling patterns for chlorine substitution .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spec : Molecular ion peak [M⁺] at m/z 180.5 (calculated for C₉H₅ClO₂) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor for static discharge due to low flash points .

- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid aqueous solutions to prevent aldehyde polymerization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

- Methodological Answer :

-

DFT Calculations : Use Gaussian or ORCA to model transition states for chlorination/formylation steps. B3LYP/6-31G(d) basis sets predict regioselectivity in electrophilic substitution .

-

Docking Studies : Assess binding affinity of derivatives (e.g., Schiff bases) with biological targets (e.g., enzymes) using AutoDock Vina .

- Data Table :

| Parameter | Value (DFT) | Application |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | Reactivity prediction |

| Mulliken Charge (Cl) | -0.32 | Electrophilic sites |

Q. What strategies resolve contradictions in crystallographic data for halogenated benzofuran derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL for high-resolution datasets; apply TWIN/BASF commands to model twin domains .

- Validation Tools : Check R₁/R₂ discrepancies with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the electronic effect of the chlorine substituent influence the aldehyde’s reactivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Chlorine’s -I effect deactivates the benzofuran ring, directing formylation to the 2-position. Hammett constants (σₚ = +0.23) correlate with reaction rates .

- Nucleophilic Addition : Chlorine stabilizes the aldehyde’s carbonyl via resonance, reducing susceptibility to nucleophilic attack (e.g., in Grignard reactions) .

Q. What are the stability challenges of this compound under varying pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.